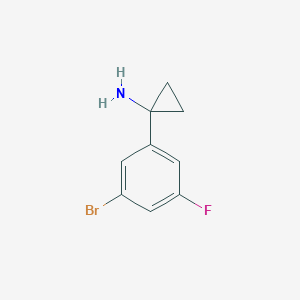

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHPOPJRBQJZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC(=C2)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine molecular weight and formula

An In-Depth Technical Guide to 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine, a synthetically valuable building block in medicinal chemistry. We will delve into its chemical properties, molecular formula, and molecular weight. Furthermore, this guide will explore the strategic importance of the arylcyclopropylamine scaffold in drug design, potential synthetic approaches, and its applications in the development of novel therapeutics. The unique combination of the rigid cyclopropylamine core and the electronically distinct 3-bromo-5-fluorophenyl group makes this compound a compelling starting point for library synthesis and lead optimization in various therapeutic areas.

Introduction: The Strategic Value of the Arylcyclopropylamine Motif

The cyclopropyl group, once considered a chemical curiosity, is now a highly sought-after structural motif in modern medicinal chemistry. Its inherent ring strain imparts unique conformational and electronic properties that can significantly enhance the pharmacological profile of a drug candidate. When incorporated into an arylcyclopropylamine (ACPA) scaffold, the cyclopropyl ring can improve metabolic stability, increase potency by locking the molecule into a bioactive conformation, and enhance brain permeability.

The 1-arylcyclopropylamine moiety is particularly prevalent in the development of inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1), a key target in oncology. The rigid cyclopropylamine can mimic a protonated amine, enabling crucial interactions within the enzyme's active site. The attached aryl group provides a vector for synthetic modification, allowing for fine-tuning of the molecule's properties to achieve desired potency and selectivity. The presence of a bromine atom on the phenyl ring of 1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine offers a versatile handle for further functionalization through various cross-coupling reactions, making it an invaluable intermediate for creating diverse chemical libraries.

Core Molecular Attributes: Formula and Molecular Weight

The fundamental chemical identity of 1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₉BrFN |

| Molecular Weight | 230.08 g/mol |

| CAS Number | 2361634-47-9 (for the hydrochloride salt) |

Note: The molecular weight and formula are for the free base form of the compound. The hydrochloride salt has a molecular formula of C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol [1].

Synthetic Strategies and Methodologies

The synthesis of 1-arylcyclopropylamines can be achieved through various synthetic routes. A common approach involves the construction of the cyclopropane ring followed by the introduction of the amine functionality.

Conceptual Synthetic Workflow

A plausible synthetic route could involve the following key transformations:

-

Cyclopropanation: Reaction of a substituted styrene precursor with a carbene or carbenoid source to form the cyclopropane ring. The Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation are common methods.

-

Introduction of the Amine Group: This can be achieved through several methods, such as a Curtius, Hofmann, or Schmidt rearrangement of a corresponding carboxylic acid or amide precursor. Alternatively, direct amination of a suitable precursor can be employed.

Below is a conceptual workflow illustrating the key stages in the synthesis of a 1-arylcyclopropylamine.

Caption: Conceptual synthetic workflow for 1-arylcyclopropylamines.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine make it a valuable building block in drug discovery. The arylcyclopropylamine core is a known pharmacophore for several important biological targets.

-

Enzyme Inhibition: As mentioned, arylcyclopropylamines are potent inhibitors of LSD1, an epigenetic target implicated in various cancers. The development of selective LSD1 inhibitors is an active area of cancer research. The 3-bromo-5-fluorophenyl substitution pattern can be explored to optimize binding affinity and selectivity.

-

Central Nervous System (CNS) Agents: The rigid nature of the cyclopropylamine scaffold can be advantageous in the design of CNS-active compounds by limiting conformational flexibility and potentially improving blood-brain barrier penetration.

-

Antiviral and Antimicrobial Agents: The cyclopropylamine moiety is also found in various antiviral and antimicrobial compounds.

Logical Workflow for Drug Discovery Integration

The integration of 1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine into a drug discovery pipeline would typically follow a structured approach.

Caption: Integration of the title compound into a drug discovery workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. The hydrochloride salt is typically stored at 2-8°C[1].

References

Sources

Advanced Safety and Reactivity Profile: 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Executive Synthesis & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD) and late-stage functionalization, the selection of bifunctional building blocks is critical. 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine (often handled as its hydrochloride salt, CAS: 2361634-47-9) represents a highly strategic scaffold[1].

The architecture of this molecule is not accidental; it is engineered for specific pharmacokinetic and synthetic advantages:

-

The Cyclopropylamine Motif: This ring restricts the conformational flexibility of the primary amine, directing it into precise vectors within target binding pockets (e.g., kinase hinge regions). It acts as a rigid, metabolically stable bioisostere for isopropyl or tert-butyl groups.

-

The 3-Bromo-5-fluoro Substitution: The fluorine atom at the 5-position exerts an electron-withdrawing inductive effect that slightly lowers the

of the amine, improving passive membrane permeability. Furthermore, it blocks rapid CYP450-mediated oxidative metabolism at that position. The bromine atom at the 3-position serves as a versatile, orthogonal handle for transition-metal-catalyzed C-C or C-N bond formation.

Physicochemical & Hazard Profiling

To ensure reproducible experimental outcomes, we must first establish the quantitative baseline of the material. The data below summarizes the core properties and the mechanistic rationale behind its handling requirements.

Table 1: Physicochemical Properties & Causality

| Property | Value | Causality / Impact on Workflow |

| CAS Number | 2361634-47-9 (HCl salt) | Unique identifier for the protonated, bench-stable salt form[1]. |

| Molecular Formula | Halogens drive lipophilicity; the HCl salt is required to maintain aqueous solubility and prevent amine oxidation[1]. | |

| Molecular Weight | 266.54 g/mol | Low molecular weight makes it an ideal fragment for FBDD libraries[1]. |

| Storage Conditions | 2-8°C, desiccated | The salt is hygroscopic. Moisture ingress promotes trace liberation of the free base, accelerating oxidative degradation (batch discoloration)[1]. |

Table 2: GHS Hazard Classifications & Mechanistic Rationale

Based on structurally analogous halogenated phenylcyclopropylamines, the following hazard profile applies[2][3]:

| Hazard Code | Description | Mechanistic Rationale |

| H302 | Harmful if swallowed | The lipophilic halogenated aromatic ring ensures rapid absorption across the gastrointestinal epithelium[3]. |

| H315 | Causes skin irritation | If the free amine is liberated by skin moisture, it acts as a localized Lewis base, disrupting the acid mantle of the epidermis[2]. |

| H319 | Causes serious eye irritation | High affinity of the amine for the aqueous conjunctiva causes localized pH spikes, disrupting lipid bilayers in corneal cells[2]. |

| H335 | May cause respiratory irritation | Fine crystalline powder aerosolizes easily; deposition in the upper respiratory tract leads to acute basicity-driven inflammation[2]. |

Mechanistic Safety & Handling Protocols

Before utilizing this building block in synthesis, the bench-stable hydrochloride salt must be converted to its free base. This process must be carefully controlled to prevent the loss of the volatile free amine.

Workflow for the safe handling, free-basing, and isolation of the cyclopropanamine derivative.

Protocol 1: Chemoselective Free-Basing and Isolation

This protocol is designed as a self-validating system to ensure complete recovery without degradation.

-

Preparation: Suspend 1.0 equivalent of the HCl salt in a biphasic mixture of Dichloromethane (DCM) and deionized water (1:1 v/v) under vigorous magnetic stirring.

-

Basification: Add 1M NaOH dropwise to the mixture.

-

Causality: The

of the cyclopropylamine conjugate acid is approximately 8.5. Pushing the pH beyond 10 ensures >99% deprotonation, driving the lipophilic free base entirely into the organic DCM layer.

-

-

Self-Validation Checkpoint 1 (pH): Stop stirring and allow phase separation. Test the aqueous layer with pH paper. If the pH is <10, resume stirring and add more NaOH. The system is only validated for extraction when pH

10. -

Extraction: Separate the organic layer. Extract the aqueous layer twice more with fresh DCM. Combine the organic layers and dry over anhydrous

. -

Isolation: Concentrate under reduced pressure.

-

Causality: Keep the water bath temperature strictly below 30°C . The free base has a lower molecular weight (230.08 g/mol ) and lacks the ionic lattice of the salt, making it prone to volatilization under high vacuum and heat.

-

Advanced Synthetic Workflows

The true value of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine lies in its orthogonal reactivity. The primary amine and the aryl bromide can be manipulated independently, provided the correct sequence of protection and catalysis is followed.

Orthogonal synthetic pathways leveraging the primary amine and aryl bromide functional groups.

Protocol 2: Boc-Protection and Palladium-Catalyzed Cross-Coupling

Attempting a Suzuki-Miyaura coupling directly on the unprotected free base often leads to catalyst poisoning or competitive Buchwald-Hartwig amination. The amine must be masked.

-

Amine Protection: React the freshly prepared free base with

(1.1 eq) in THF with Triethylamine (1.5 eq) for 4 hours at ambient temperature. -

Self-Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes/EtOAc 7:3). Stain with Ninhydrin. The starting material will appear as a dark purple spot (primary amine). The reaction is validated as complete when the purple spot is entirely absent, replaced by a UV-active, Ninhydrin-negative spot (the Boc-protected intermediate).

-

Cross-Coupling Setup: Combine the Boc-protected aryl bromide (1.0 eq), an arylboronic acid (1.2 eq),

(0.05 eq), and -

Degassing (Critical Causality): Sparge the mixture with dry

or Argon for 15 minutes.-

Causality: Molecular oxygen rapidly oxidizes the active

species to inactive

-

-

Execution & Monitoring: Heat the sealed vessel to 90°C for 12 hours.

-

Self-Validation Checkpoint 3 (LC-MS): Monitor the reaction via LC-MS. The system is validated when the mass peak corresponding to the brominated starting material is replaced by the mass of the cross-coupled biaryl product. The isotopic pattern of bromine (1:1 ratio of M / M+2) will disappear, confirming the successful substitution of the halogen.

References

Sources

SMILES string and InChIKey for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Technical Whitepaper: Chemical Identity and Synthetic Utility of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Part 1: Executive Summary

The molecule 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine represents a high-value pharmacophore in modern drug discovery. It combines a rigid cyclopropyl scaffold with a specific halogenation pattern (3-bromo, 5-fluoro) on the phenyl ring. This unique architecture serves two critical functions in medicinal chemistry:

-

Conformational Restriction: The cyclopropane ring locks the amine vector relative to the aromatic system, reducing the entropic penalty of binding compared to flexible acyclic analogs (e.g., isopropyl amines).

-

Electronic & Steric Modulation: The 3-bromo and 5-fluoro substituents provide orthogonal handles for further functionalization (via Suzuki/Buchwald couplings) and metabolic blocking, respectively.

This guide provides the definitive chemical identifiers, a robust synthetic protocol based on titanium-mediated cyclopropanation, and quality control metrics for integrating this building block into high-throughput optimization campaigns.

Part 2: Chemical Identity Dossier

The following data establishes the precise chemical identity of the free base and its common hydrochloride salt.

Table 1: Key Chemical Identifiers

| Property | Specification |

| Chemical Name | 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine |

| Common Salt | Hydrochloride (HCl) |

| CAS Number (HCl) | 2361634-47-9 |

| Molecular Formula | C₉H₉BrFN (Free Base) / C₉H₁₀BrClFN (HCl Salt) |

| Molecular Weight | 230.09 g/mol (Free Base) / 266.54 g/mol (HCl Salt) |

| Canonical SMILES | NC1(CC1)c2cc(F)cc(Br)c2 |

| Isomeric SMILES | FC1=CC(Br)=CC(=C1)C2(N)CC2 |

| InChI String | InChI=1S/C9H9BrFN/c10-7-1-6(9(12)2-3-9)4-8(11)5-7/h1,4-5H,2-3,12H2 |

| Functional Class | Primary Arylcyclopropylamine; Halogenated Building Block |

Note on Stereochemistry: This molecule is achiral due to the plane of symmetry passing through the phenyl ring and the cyclopropane C1.

Part 3: Structural & Electronic Analysis

The "Gem-Disubstituted" Effect: The 1,1-disubstitution on the cyclopropane ring creates a specific steric environment known as the Thorpe-Ingold effect (or gem-dimethyl effect analog). This forces the phenyl ring and the amine into a specific angular relationship, often favoring a bisected conformation where the phenyl ring is perpendicular to the cyclopropane plane.

Halogen Orthogonality:

-

Fluorine (C-5): Acts as a metabolic blocker (preventing oxidation at the vulnerable phenyl position) and modulates pKa via induction.

-

Bromine (C-3): A "soft" halogen ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the scaffold to serve as a "core" that can be elaborated late-stage.

Part 4: Synthetic Protocols

The synthesis of 1-arylcyclopropan-1-amines is non-trivial. Traditional alkylation of benzyl nitriles often leads to dialkylation byproducts or requires hazardous diazomethane.

Recommended Protocol: The Kulinkovich-Szymoniak Reaction This method utilizes a titanium-mediated reductive cyclopropanation of nitriles.[1] It is superior for its functional group tolerance and direct formation of the primary amine.

Mechanism Overview

-

Ligand Exchange: Ethylmagnesium bromide reacts with Titanium(IV) isopropoxide to form a low-valent titanacyclopropane species.

-

Insertion: The nitrile inserts into the titanacyclopropane to form an azatitanacyclopentene.

-

Ring Contraction & Hydrolysis: Lewis acid activation triggers ring contraction to the cyclopropylamine.

Step-by-Step Experimental Procedure

Reagents:

-

3-Bromo-5-fluorobenzonitrile (1.0 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 equiv)

-

Ethylmagnesium bromide (EtMgBr) (3.0 M in Et₂O, 2.2 equiv)

-

Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)

-

Solvent: Anhydrous THF or Et₂O[2]

Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 3-Bromo-5-fluorobenzonitrile and Ti(OiPr)₄ in anhydrous THF. Cool to -78°C.

-

Grignard Addition: Add EtMgBr dropwise over 30 minutes. The solution will turn from yellow to dark brown/black (formation of the titanacycle).

-

Warming: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

-

Lewis Acid Activation: Cool back to 0°C. Add BF₃·OEt₂ dropwise. Stir for 30 minutes at RT.

-

Quench: Carefully quench with 10% aqueous NaOH or Rochelle's salt solution to break the titanium emulsion.

-

Extraction: Extract with Et₂O (3x). Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is often converted to the HCl salt for purification. Dissolve in Et₂O, add 2M HCl in ether. The white precipitate is 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride .

Part 5: Visualization of Workflows

Diagram 1: Synthetic Pathway (Kulinkovich-Szymoniak)

Caption: Titanium-mediated transformation of nitrile to cyclopropylamine via azatitanacycle intermediate.

Diagram 2: Quality Control & Purification Logic

Caption: Purification strategy ensuring removal of titanium residues and non-basic impurities.

Part 6: References

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. Link

-

Kulinkovich, O. G., & de Meijere, A. (2000).[1] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

-

ChemScene. (n.d.). 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride Product Page. ChemScene. Link

-

Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(5), 753–755. Link

Sources

Technical Guide: Halogenated Cyclopropan-1-amine Derivatives in Drug Discovery

Executive Summary

The cyclopropan-1-amine (CPA) scaffold represents a privileged motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of ethyl and isopropyl amines. However, the introduction of halogen atoms—specifically fluorine and chlorine—onto the cyclopropane ring elevates this scaffold from a mere structural spacer to a functional modulator of physicochemical properties.

This guide analyzes the strategic application of halogenated CPAs. Unlike their non-halogenated counterparts, these derivatives offer precise control over basicity (

Physicochemical & Structural Mechanics

The "Fluorine Effect" on Amine Basicity

The most significant advantage of halogenating the CPA core is the modulation of the primary amine's basicity.

-

Mechanism: The high electronegativity of fluorine (or chlorine) on the cyclopropane ring exerts a strong electron-withdrawing inductive effect ($ -I $) on the adjacent amine.

-

Impact: This lowers the

of the ammonium conjugate acid. While a standard alkylamine has a -

Therapeutic Benefit: A lower

increases the fraction of the uncharged molecule at physiological pH (7.4), significantly enhancing membrane permeability (CNS penetration) and reducing liability for hERG channel blockade, which often requires a high-energy cation-

Conformational Locking

Halogenation introduces stereoelectronic effects that restrict the conformational freedom of the amine.

-

Gauche Effect: In 2-fluorocyclopropylamines, the C–F bond and the C–N bond often adopt a gauche orientation to maximize orbital overlap (

), locking the pharmacophore in a bioactive conformation.

Physicochemical Comparison Table

| Derivative | Substituent (C2) | Est. | Metabolic Stability | |

| Cyclopropylamine | -H | ~9.5 - 10.0 | Baseline | Moderate (Ring opening/oxidation) |

| 2-Fluoro-CPA | -F | ~8.6 - 9.1 | Lower | High (Blocks C-H oxidation) |

| 2,2-Difluoro-CPA | -F, -F | ~7.5 - 8.2 | Moderate | Very High (Metabolic Armor) |

| 2-Chloro-CPA | -Cl | ~8.4 - 8.9 | Higher | Moderate (Reactive handle) |

Synthetic Methodologies

The synthesis of halogenated CPAs is non-trivial due to the strain energy of the ring (~27.5 kcal/mol) and the potential for ring opening. Two primary strategies dominate the field.

Strategy A: Halocarbene Addition (Direct Cyclopropanation)

This is the most versatile method for introducing fluorine or chlorine. It involves the addition of a halocarbene (generated in situ) to an enamide or vinyl phthalimide.

-

Reagents: Dibromofluoromethane (

) or Chlorodifluoromethane ( -

Mechanism: The base-mediated

-elimination generates a singlet carbene (e.g., -

Stereoselectivity: Often yields a mixture of cis and trans isomers, requiring chromatographic separation or the use of chiral auxiliaries.

Strategy B: Curtius Rearrangement

This route starts from commercially available or accessible halogenated cyclopropanecarboxylic acids.

-

Workflow: Acid

Acyl Azide -

Advantage: Retains the stereochemistry of the starting acid, allowing for the synthesis of enantiopure derivatives if the acid is chiral.

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for synthesizing 2-fluorocyclopropylamine derivatives, highlighting the critical divergence points based on desired stereochemistry.

Caption: Comparative synthetic workflows for accessing 2-fluorocyclopropylamine scaffolds via Carbene Addition (left) vs. Curtius Rearrangement (right).

Detailed Experimental Protocol

Target: Synthesis of cis-2-Fluorocyclopropylamine Hydrochloride (via Carbene Route). Context: This protocol is adapted from the phase-transfer catalyzed method described by Matsuo et al. It is chosen for its operational simplicity and scalability.

Reagents & Equipment

-

Substrate:

-Vinylphthalimide (10 mmol) -

Carbene Source: Dibromofluoromethane (

) (15 mmol) -

Base: 50% aqueous NaOH

-

Catalyst: Benzyltriethylammonium chloride (TEBA) or 18-crown-6 (5 mol%)

-

Solvent: Dichloromethane (DCM)

-

Reductant: Tributyltin hydride (

) and AIBN (for debromination)

Step-by-Step Methodology

Step 1: Gem-Bromofluorocyclopropanation

-

Dissolve

-vinylphthalimide (1.73 g, 10 mmol) and TEBA (0.11 g, 0.5 mmol) in DCM (20 mL). -

Add dibromofluoromethane (15 mmol) to the solution.

-

Cool the mixture to 0°C.

-

Add 50% NaOH (10 mL) dropwise with vigorous stirring. Caution: Exothermic.

-

Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane/EtOAc).

-

Workup: Separate phases. Extract aqueous layer with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Silica gel chromatography to isolate the cis/trans mixture of

-(2-bromo-2-fluorocyclopropyl)phthalimide.

Step 2: Reductive Debromination (Stereoselective)

-

Dissolve the intermediate (from Step 1) in dry benzene or toluene.

-

Add

(1.2 eq) and AIBN (catalytic). -

Reflux for 2–4 hours. This step selectively removes the bromine atom, generally favoring the thermodynamically more stable isomer or retaining configuration depending on the radical mechanism.

-

Concentrate and purify to obtain

-(2-fluorocyclopropyl)phthalimide.

Step 3: Deprotection to Amine Salt

-

Suspend the phthalimide derivative in ethanol.

-

Add hydrazine hydrate (3.0 eq) and reflux for 2 hours.

-

Cool and filter off the phthalhydrazide precipitate.

-

Acidify the filtrate with 1M HCl in ether.

-

Concentrate to yield 2-fluorocyclopropylamine hydrochloride as a white solid.

Medicinal Chemistry Applications

LSD1 Inhibitors (Tranylcypromine Analogs)

Tranylcypromine (TCP) is a non-selective MAO inhibitor that also inhibits Lysine Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[1][2]

-

Challenge: TCP has poor selectivity (hits MAO-A/B) and moderate potency against LSD1.

-

Solution: Introduction of a fluorine atom at the cyclopropane C2 position or on the phenyl ring (4-F-TCP).

-

Mechanism: The fluorinated CPA core forms a stable covalent adduct with the FAD cofactor in the LSD1 active site. The fluorine atom alters the ring puckering, optimizing the attack angle on the FAD-N5 center.

-

Result: Compounds like ORY-1001 (ladademstat) utilize this scaffold logic (specifically aminocyclopropane derivatives) to achieve nanomolar potency and >1000-fold selectivity over MAOs.

Antibacterial Fluoroquinolones

While not a "core" modification, the N1-substituent of quinolones is critical for potency.

-

Application: The cis-2-fluorocyclopropyl group at the N1 position (e.g., in Sitafloxacin and Duvelisib precursors) enhances activity against Gram-positive bacteria compared to the simple cyclopropyl analog.

-

Logic: The fluorine atom reduces the lipophilicity of the cyclopropyl group, altering the drug's accumulation in bacterial cells and its binding affinity to DNA gyrase.

Structure-Activity Relationship (SAR) Logic[1]

The following diagram summarizes the SAR rules for halogenated CPA derivatives in the context of LSD1 inhibition.

Caption: SAR map for Tranylcypromine derivatives. Halogenation of the cyclopropane ring (RingMod) is a primary driver for selectivity and metabolic stability.

References

-

Matsuo, J., et al. (2004).[3] "Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions." Chemistry Letters.

-

Hruschka, S., et al. (2008). "Conformational preferences and basicities of monofluorinated cyclopropyl amines." ChemPhysChem.

-

Mould, D. P., et al. (2015). "Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A." European Journal of Medicinal Chemistry.

-

Fang, Y., et al. (2020).[2] "Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia." ChemMedChem.

-

Gierse, R. M., et al. (2022). "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem.

-

Ueda, T., et al. (1994). "Fluorocyclopropyl quinolones.[4] 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents." Journal of Medicinal Chemistry.

Sources

- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 4. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Characterization of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and melting point of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine, a novel compound of interest in pharmaceutical development. In the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles and detailed experimental protocols necessary for its thorough thermal characterization. By grounding our approach in the established behaviors of related aromatic, halogenated, and cyclic amine structures, we offer a predictive and methodological guide for researchers. This paper details the theoretical underpinnings of thermal analysis, provides step-by-step protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explains the scientific rationale behind these critical experimental choices. The objective is to equip scientists with the necessary tools to generate reliable and reproducible data, ensuring the integrity of subsequent drug development processes.

Introduction: The Imperative of Thermal Analysis in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical product is contingent on a rigorous understanding of its physicochemical properties. Among these, thermal stability and melting point are paramount. These parameters dictate critical aspects of the drug development pipeline, including formulation strategies, storage conditions, shelf-life, and even the manufacturing process. For a molecule like 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine, which incorporates a halogenated aromatic ring and a strained cyclopropylamine moiety, a proactive and in-depth thermal characterization is not just recommended—it is essential.

This guide addresses the analytical challenge presented by novel compounds for which specific experimental data is not yet publicly available. We will proceed from a foundation of chemical first principles, leveraging the known properties of analogous structures to inform our experimental design.

Theoretical Framework: Predicting Thermal Behavior

The molecular architecture of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine offers several clues to its expected thermal properties.

-

Melting Point: The melting point is governed by the strength of intermolecular forces and the efficiency of crystal lattice packing.[1] For this compound, we anticipate contributions from:

-

Hydrogen Bonding: The primary amine (-NH2) group is capable of forming intermolecular hydrogen bonds, which are strong interactions that typically lead to higher melting points compared to non-hydrogen-bonding analogues.[2][3]

-

Dipole-Dipole Interactions: The presence of highly electronegative fluorine and bromine atoms creates significant bond dipoles, contributing to the overall molecular polarity and resulting in dipole-dipole attractions.

-

Van der Waals Forces: The molecular size and surface area influence the strength of these forces; melting points of aryl amines tend to increase with molecular mass.[4][5]

-

Symmetry and Packing: The rigid cyclopropyl ring and the substituted phenyl group will influence how the molecules pack into a solid lattice. Higher symmetry often leads to more efficient packing and a higher melting point.[1]

-

-

Thermal Stability: Thermal stability refers to the molecule's resistance to decomposition at elevated temperatures. The primary factors for this compound are:

-

Bond Strengths: The weakest bonds in the molecule will likely dictate the onset of decomposition. The C-Br bond is typically less stable than C-F and C-C bonds and can be a primary site for initial thermal degradation.[6][7]

-

Functional Groups: The primary amine can undergo various reactions at high temperatures.

-

Aromatic and Cyclic Systems: The phenyl and cyclopropyl rings are relatively stable, but their substituents will influence the overall decomposition pathway. Thermal degradation of brominated aromatic compounds can proceed through complex mechanisms, sometimes involving the release of bromine radicals.[6][7]

-

Experimental Workflows for Thermal Characterization

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of the material's thermal properties.

Workflow for Comprehensive Thermal Analysis

The logical flow of experiments is crucial for a complete characterization. TGA provides information on when mass loss occurs, while DSC identifies the energetic transitions associated with heating, including the melting point.

Caption: Logical workflow for the thermal characterization of a novel compound.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] This is the primary method for determining thermal stability.

Experimental Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 3-5 mg of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment.

-

Causality Explanation: An inert nitrogen atmosphere is crucial to prevent oxidative decomposition, which can occur in the presence of air and would not represent the intrinsic thermal stability of the compound.[10] This ensures that the observed mass loss is due to thermal decomposition alone.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature well above the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

-

Causality Explanation: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates can broaden the transition, making analysis difficult.[11]

-

-

Data Analysis: Plot the percent mass loss versus temperature. The resulting TGA curve is analyzed for the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability. The derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates.[10]

Expected Data and Interpretation

The TGA results would be summarized as follows.

| Parameter | Description | Expected Observation for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine |

| Tonset (°C) | The temperature at which significant mass loss begins. | Placeholder: To be determined experimentally (TBD) |

| Decomposition Steps | The number of distinct mass loss events observed in the TGA curve. | Placeholder: TBD (likely a multi-step process) |

| Mass Loss (%) | The percentage of mass lost at each decomposition step. | Placeholder: TBD |

| Residue (%) | The percentage of material remaining at the end of the experiment. | Placeholder: TBD (expected to be low for an organic molecule) |

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It is the gold standard for determining melting points and other thermal transitions.

Experimental Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Hermetically seal 1-3 mg of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine in an aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

Causality Explanation: Hermetic sealing prevents mass loss due to sublimation or evaporation before the melting point, which would interfere with the heat flow measurement and lead to an inaccurate result.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp the temperature from ambient (e.g., 25 °C) to a temperature safely below the decomposition onset determined by TGA, at a rate of 10 °C/min. This scan reveals the melting behavior of the initial material.

-

Controlled Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This step can provide information on crystallization behavior.

-

Second Heat: Re-heat the sample under the same conditions as the first scan.

-

Causality Explanation: A heat-cool-heat cycle is a self-validating system.[14] The first heating scan removes any prior thermal history (like residual solvent or amorphous content). The second heating scan provides the intrinsic thermal properties of the material, such as the glass transition temperature (Tg) for amorphous phases or the melting point (Tm) of the recrystallized form.[12] Comparing the first and second heat scans is critical for identifying polymorphism or amorphous-to-crystalline transitions.

-

DSC Workflow Diagram

Caption: Standard experimental workflow for DSC analysis.

Expected Data and Interpretation

The DSC results provide quantitative data on the melting process.

| Parameter | Description | Expected Observation for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine |

| Melting Point (Tm) (°C) | The temperature at which the solid-to-liquid phase transition occurs. | Placeholder: TBD |

| Enthalpy of Fusion (ΔHm) (J/g) | The energy required to melt the sample; related to crystallinity. | Placeholder: TBD |

| Glass Transition (Tg) (°C) | Temperature at which an amorphous solid becomes rubbery (if present). | Placeholder: TBD (may or may not be observed) |

Conclusion and Forward Outlook

A thorough understanding of the thermal stability and melting point of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine is a non-negotiable prerequisite for its advancement in the drug development pipeline. While specific experimental values for this compound are not yet widely published, this guide provides the necessary theoretical foundation and robust, validated experimental protocols to obtain them. By employing systematic TGA and DSC analyses as described, researchers can confidently establish a comprehensive thermal profile. This profile will be instrumental in guiding formulation development, defining stable storage conditions, and ensuring the overall quality and safety of any future therapeutic agent based on this promising molecular scaffold.

References

-

GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Available at: [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available at: [Link]

-

Unacademy. Aromatic Amines. Available at: [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. Available at: [Link]

-

Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. Available at: [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-45. Available at: [Link]

-

Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Available at: [Link]

-

University of Southern Mississippi. Investigation of Polymers with Differential Scanning Calorimetry. Available at: [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. Available at: [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2014, May 25). Differential Scanning Calorimetry. Available at: [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

-

GALA, M., et al. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Molecules, 26(11), 3298. Available at: [Link]

-

NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available at: [Link]

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. embibe.com [embibe.com]

- 5. Aromatic Amines [unacademy.com]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. rroij.com [rroij.com]

- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

Methodological & Application

Application Note: Synthesis Protocols for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Executive Summary

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine (CAS: 2361634-47-9) is a high-value pharmacophore in medicinal chemistry. The 1,1-disubstituted cyclopropane motif serves as a conformationally restricted bioisostere of the gem-dimethyl group, often improving metabolic stability and potency in kinase inhibitors and GPCR ligands. The presence of the bromine handle allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the fluorine atom modulates lipophilicity and metabolic clearance.

This guide details two distinct synthesis protocols:

-

Method A (Process Route): A robust, scalable 3-step sequence utilizing dialkylation and Curtius rearrangement. Recommended for gram-to-kilogram scale production.

-

Method B (Discovery Route): A rapid, titanium-mediated "one-pot" transformation (Kulinkovich-Szymoniak). Recommended for rapid library generation (mg to low-gram scale).

Retrosynthetic Analysis

The strategic disconnection relies on constructing the strained cyclopropane ring either before or during the amine installation.

Figure 1: Retrosynthetic strategies. Method A (Green path) builds the ring via alkylation. Method B (Red path) installs the ring and amine simultaneously.

Method A: The Robust Process Route (Dialkylation & Curtius)

This route is prioritized for reliability. It avoids the stoichiometric metal waste of Method B and uses standard unit operations suitable for scale-up.

Step 1: Synthesis of 1-(3-Bromo-5-fluorophenyl)cyclopropanecarbonitrile

Principle: Double alkylation of an active methylene compound using Phase Transfer Catalysis (PTC).

-

Reagents: 3-Bromo-5-fluorophenylacetonitrile (1.0 equiv), 1,2-Dibromoethane (3.0 equiv), 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride, 5 mol%).

-

Mechanism: The base deprotonates the benzylic position; the resulting carbanion attacks 1,2-dibromoethane. An intramolecular

cyclization follows to close the ring.

Protocol:

-

Charge a reaction vessel with 3-bromo-5-fluorophenylacetonitrile (10.0 g, 46.7 mmol), 1,2-dibromoethane (26.3 g, 140 mmol), and TEBA (0.53 g, 2.3 mmol).

-

Add 50% aqueous NaOH (20 mL) dropwise while maintaining the temperature <45°C (Exothermic!).

-

Stir vigorously at room temperature for 16–24 hours. Note: Vigorous stirring is critical for PTC efficiency.

-

Workup: Dilute with water (100 mL) and extract with MTBE or Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: The crude product is often pure enough (>95%). If needed, recrystallize from Hexanes/EtOAc or distill (high vacuum).

-

Yield Expectation: 75–85%.

Step 2: Hydrolysis to Carboxylic Acid

Principle: Hydrolysis of a sterically hindered nitrile. Standard refluxing HCl often fails here; high-temperature basic hydrolysis in ethylene glycol is required.

-

Reagents: KOH (4.0 equiv), Ethylene Glycol (Solvent), Water.

Protocol:

-

Dissolve the nitrile (10.0 g) in Ethylene Glycol (50 mL).

-

Add KOH pellets (9.3 g, ~4 equiv) and water (2 mL).

-

Heat to 160–180°C for 12–18 hours. Monitor by HPLC/TLC.

-

Workup: Cool to room temperature. Dilute with water (100 mL). Wash with Ether (to remove unreacted nitrile). Acidify the aqueous layer with conc.[2] HCl to pH 1.

-

Extract the precipitated acid with Ethyl Acetate (3 x 50 mL). Dry and concentrate to afford the off-white solid acid.

-

Yield Expectation: 80–90%.

Step 3: Curtius Rearrangement to Amine

Principle: Conversion of carboxylic acid to primary amine with retention of the cyclopropane ring integrity.

-

Reagents: Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (

, 1.2 equiv), tert-Butanol (

Protocol:

-

Dissolve the Carboxylic Acid (5.0 g, 19.3 mmol) in dry Toluene (50 mL).

-

Add Triethylamine (3.2 mL, 23.2 mmol) and stir for 10 min.

-

Add DPPA (5.8 g, 21.2 mmol) dropwise at 0°C.

-

Stir at RT for 1 hour, then heat to 80–90°C for 2 hours. Gas evolution (

) will be observed. -

Hydrolysis (One-Pot):

-

Option A (Boc-protected): If

-BuOH was used as co-solvent, the product is the Boc-amine. Deprotect with TFA/DCM. -

Option B (Free Amine): Cool the toluene solution to RT. Add 20% NaOH (aq) or 2M HCl and heat at 60°C for 1 hour to hydrolyze the isocyanate directly.

-

-

Isolation: Basify (if acid hydrolysis used) to pH 12. Extract with DCM. Dry (

) and concentrate. -

Yield Expectation: 70–80%.

Method B: The Direct Discovery Route (Kulinkovich-Szymoniak)

This method transforms a nitrile directly into a primary cyclopropylamine using a titanium(II) intermediate generated in situ.

Figure 2: The Kulinkovich-Szymoniak reaction pathway.

Protocol:

-

Preparation: Flame-dry a 250 mL flask under Argon.

-

Reagents: Dissolve 3-Bromo-5-fluorobenzonitrile (1.0 g, 5.0 mmol) and Titanium(IV) isopropoxide (

, 1.65 mL, 5.5 mmol) in dry THF (20 mL). -

Grignard Addition: Cool to -78°C . Add Ethylmagnesium bromide (3.0 M in ether, 3.7 mL, 11.0 mmol) dropwise over 30 minutes.

-

Color Change: Solution will turn from yellow to dark brown/black.

-

-

Warming: Allow the mixture to warm to Room Temperature over 1 hour and stir for an additional 1 hour.

-

Lewis Acid Activation: Add

(1.3 mL, 10 mmol) dropwise. Stir for 1 hour. -

Quench: Carefully add 10% aqueous NaOH (20 mL) and dilute with Ethyl Acetate.

-

Workup: Filter the resulting slurry through Celite to remove Titanium salts (slow filtration). Extract filtrate with EtOAc.

-

Yield Expectation: 40–60%.

-

Note: Lower yields are acceptable here in exchange for speed (1 step vs 3 steps).

-

Comparative Analysis & Recommendations

| Feature | Method A (Process) | Method B (Discovery) |

| Starting Material | Phenylacetonitrile | Benzonitrile |

| Step Count | 3 | 1 |

| Scalability | High (kg ready) | Low (Ti waste, exotherms) |

| Reliability | Excellent | Variable (substrate dependent) |

| Safety Profile | Moderate (Azides, Alkyl halides) | Moderate (Grignard, pyrophoric Ti) |

| Recommendation | Use for >5g synthesis | Use for <1g synthesis |

Analytical Characterization (Expected)

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

-

1H NMR (400 MHz,

): -

13C NMR: Characteristic quaternary carbon signal at ~35-40 ppm (C1 of cyclopropane).

-

HRMS (ESI): Calculated for

Safety & Hazards

-

1,2-Dibromoethane: A potent carcinogen and mutagen. Handle only in a fume hood with double gloving.

-

Diphenylphosphoryl azide (DPPA): Potential explosion hazard if heated dry. Do not distill.

-

Titanium(IV) isopropoxide: Moisture sensitive. The waste from Method B contains active titanium species; quench carefully before disposal.

References

-

Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications, (18), 1792-1793. Link

-

Dialkylation Precedent: Preparation of 1-[3-(trifluoromethyl)phenyl]cyclopropanecarbonitrile. PrepChem. Link

-

Curtius Rearrangement on Cyclopropanes: Wurz, R. P., et al. (2003). Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Organic Letters, 5(5). Link

-

Nitrile Hydrolysis Conditions: Cohen, T., et al. (1978). Synthetic applications of the reductive cleavage of cyanohydrins. Journal of Organic Chemistry, 43(5), 837–848. Link

Sources

Application Note: Amide Coupling Strategies for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Introduction

The synthesis of amides involving 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine presents a distinct challenge in medicinal chemistry. Unlike standard primary amines, this building block features an

Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or hydrolysis of the activated ester intermediate. This guide outlines three field-proven protocols designed to overcome these steric and electronic barriers, ensuring high yields and purity in drug discovery and development workflows.

Key Challenges

-

Steric Hindrance: The cyclopropyl ring constrains the angle of attack, making the nitrogen less accessible to bulky activated esters.

-

Electronic Deactivation: The halogenated aryl ring exerts an inductive electron-withdrawing effect (

), lowering the -

Salt Management: This amine is frequently supplied as a hydrochloride salt, requiring careful in situ neutralization to release the free base without triggering side reactions.

Strategic Decision Matrix

Select the appropriate protocol based on your reaction scale and the stability of your carboxylic acid partner.

Figure 1: Decision tree for selecting the optimal coupling condition based on substrate properties and scale.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Discovery chemistry, milligram scales, and valuable intermediates. Mechanism: HATU generates a highly reactive aza-benzotriazole active ester, which accelerates coupling rates for hindered amines via the "neighboring group effect" of the pyridine nitrogen [1].

Reagents:

-

Amine: 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine HCl (1.1 equiv)

-

Reagent: HATU (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIEA) (3.0 – 4.0 equiv) -

Solvent: DMF (anhydrous)

Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (

concentration). Add HATU (1.2 equiv) and stir at room temperature (RT) for 5 minutes.-

Note: The solution should turn slightly yellow.

-

-

Amine Addition: In a separate vial, dissolve the amine HCl salt (1.1 equiv) in a minimum volume of DMF. Add DIEA (2.0 equiv) to this vial to free-base the amine.

-

Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIEA (1.0–2.0 equiv) to ensure the pH remains

. -

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Tip: If conversion stalls, heat to

.

-

-

Workup: Dilute with EtOAc. Wash with saturated

(

Protocol B: Scalable & Low-Epimerization (T3P)

Best for: Gram-scale synthesis, chiral acids prone to racemization, and ease of purification. Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride that activates the acid.[3] It is non-explosive (unlike HOBt) and water-soluble, simplifying workup [2].[4]

Reagents:

-

Amine: 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine HCl (1.1 equiv)

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc or 2-MeTHF

Procedure:

-

Setup: Charge a flask with the carboxylic acid (1.0 equiv), amine HCl salt (1.1 equiv), and solvent (EtOAc,

). -

Base Addition: Add Pyridine (3.0 equiv). The mixture may warm slightly.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise at

or RT. -

Reaction: Stir at RT. T3P reactions are often slower but cleaner; allow 12–24 hours.

-

Workup: Wash the organic layer directly with water,

(to remove pyridine), saturated

Protocol C: The "Sledgehammer" (Ghosez's Reagent)

Best for: Extremely unreactive acids or when Protocols A/B fail. Mechanism: Converts the carboxylic acid into a highly reactive acid chloride in situ under neutral conditions, avoiding the harsh acidity of thionyl chloride [3].

Reagents:

-

Amine: 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine HCl (1.1 equiv)

-

Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)

-

Base: DIEA or TEA (3.0 equiv)[7]

-

Solvent: DCM or

(anhydrous)

Procedure:

-

Acid Chloride Formation: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM. Add Ghosez's Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.

-

Monitor: Check by quenching a small aliquot with MeOH and observing the methyl ester by LCMS.

-

-

Coupling: Cool the mixture to

. Add a solution of the amine HCl salt (1.1 equiv) and DIEA (3.0 equiv) in DCM dropwise. -

Reaction: Allow to warm to RT and stir for 2–6 hours.

-

Workup: Standard aqueous workup (dilute acid wash followed by bicarbonate wash).

Reaction Mechanism & Pathway[1][6][7][8]

The following diagram illustrates the activation pathways for the recommended protocols.

Figure 2: Mechanistic pathway highlighting the critical activation step required to overcome the steric barrier of the cyclopropylamine.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Reaction / SM Recovery | Steric bulk preventing attack. | Switch to Protocol C (Acid Chloride). Heat Protocol A to |

| Low Yield | Hydrolysis of active ester. | Ensure solvents are strictly anhydrous. Increase amine equivalents to 1.[1]5. |

| Racemization | Over-activation or high base load. | Switch to Protocol B (T3P) and use Pyridine or Collidine instead of DIEA. |

| Precipitation | Poor solubility of peptide/intermediate. | Add co-solvents like DMSO or NMP. Use HATU protocol. |

References

-

HATU Performance: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5] Journal of the American Chemical Society. Link

-

T3P Advantages: Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[3][4] Organic Process Research & Development. Link

-

Ghosez's Reagent: Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids. Angewandte Chemie International Edition. Link

-

General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. reddit.com [reddit.com]

- 3. bachem.com [bachem.com]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. hepatochem.com [hepatochem.com]

- 6. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 7. Lab Reporter [fishersci.se]

Buchwald-Hartwig cross-coupling with 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Executive Summary & Strategic Analysis

The Substrate: 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine (CAS: 2361634-47-9) is a high-value pharmacophore combining a conformationally restricted primary amine with a halogenated aryl core. The gem-disubstituted cyclopropane ring locks the amine vector, enhancing potency in kinase and IDO1 inhibitor programs, while the fluorine atom modulates metabolic stability (pKa and lipophilicity).

The Challenge ("The Janus Effect"): This molecule is bifunctional. It contains both a nucleophile (primary amine) and an electrophile (aryl bromide).

-

Risk A (Self-Coupling): Under standard Buchwald-Hartwig conditions, the molecule can polymerize (head-to-tail oligomerization) if the amine is not masked.

-

Risk B (Chemoselectivity): If used as a nucleophile against an external aryl halide, the internal bromide poses a competitive site for oxidative addition, leading to complex mixtures.

The Solution: This guide defines two distinct workflows based on your synthetic goal.

-

Workflow A (Electrophilic Mode): Using the molecule as an Aryl Bromide to couple with external amines. Requirement: Orthogonal protection (Boc) of the internal amine.

-

Workflow B (Nucleophilic Mode): Using the molecule as an Amine to couple with external aryl halides. Requirement: Kinetic control or use of highly reactive external electrophiles (Ar-I, Ar-OTf) to outcompete the internal bromide.

Decision Matrix & Process Flow

Before weighing reagents, determine your reaction vector using the logic map below.

Figure 1: Strategic decision tree for handling bifunctional halo-amines in cross-coupling.

Detailed Protocols

Protocol A: The "Shielded" Route (Recommended)

Use this when functionalizing the Aryl Bromide with an external amine.

Rationale: Protecting the cyclopropyl amine as a carbamate (Boc) eliminates its nucleophilicity, transforming the substrate into a pure aryl bromide electrophile. This prevents polymerization and allows the use of powerful, non-selective ligands.

Reagents:

-

Substrate: 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine HCl salt.

-

Protection: Boc₂O, Et₃N, DCM.

-

Coupling: Pd₂(dba)₃ (Catalyst), BrettPhos or RuPhos (Ligand), NaOtBu (Base).

Step-by-Step:

-

Boc Protection (Quantitative):

-

Suspend the amine HCl salt (1.0 equiv) in DCM (0.2 M).

-

Add Et₃N (2.5 equiv) followed by Boc₂O (1.1 equiv).

-

Stir at RT for 4 hours. Wash with 0.5M HCl, then brine. Dry (Na₂SO₄) and concentrate.[1]

-

Checkpoint: Verify product by ¹H NMR. The cyclopropyl protons should remain distinct (0.8–1.2 ppm), and the t-butyl singlet will appear at ~1.4 ppm.

-

-

Buchwald-Hartwig Coupling:

-

Vessel: Charge a dry vial with Boc-protected substrate (1.0 equiv), External Amine (1.2 equiv), NaOtBu (1.4 equiv).

-

Catalyst Premix: In a glovebox or under Ar, mix Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous 1,4-Dioxane (concentration 0.1 M relative to substrate). Heat the catalyst solution at 60°C for 2 minutes to activate (color change to dark orange/brown).

-

Reaction: Transfer catalyst solution to the reaction vial. Seal and heat to 90°C for 8–12 hours.

-

Note: For sterically hindered external amines, switch ligand to tBuBrettPhos .

-

-

Workup & Deprotection:

-

Filter through Celite, concentrate.

-

Dissolve residue in DCM/TFA (4:1). Stir 1h at RT.

-

Basify carefully with sat. NaHCO₃ (Caution: CO₂ evolution). Extract with EtOAc.

-

Protocol B: The "Kinetic Bias" Route (Direct Nucleophile)

Use this when coupling the Amine to an external Aryl Halide.

Rationale: To prevent the catalyst from inserting into the internal Ar-Br, the external electrophile must be significantly more reactive (e.g., Ar-I, Ar-OTf, or electron-deficient Heteroaryl-Cl). We use a catalyst system that undergoes oxidative addition rapidly with the external partner.

Reagents:

-

Substrate: 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine (Free base recommended).

-

External Electrophile: Must be Ar-I, Ar-OTf, or activated Heterocycle.

-

Catalyst: Pd-PEPPSI-IPr or RuPhos Pd G4 .

Step-by-Step:

-

Free Base Preparation:

-

If starting with HCl salt: Partition between MTBE and 1M NaOH. Separate organic layer, dry over Na₂SO₄, and concentrate immediately before use to avoid carbonate formation.

-

-

Coupling Reaction:

-

Solvent: Toluene or DME (Anhydrous, degassed).

-

Base: Cs₂CO₃ (2.0 equiv) – Weaker base preferred to avoid side reactions.

-

Loading: Substrate (1.0 equiv), External Ar-X (1.1 equiv).

-

Catalyst: RuPhos Pd G4 (2–3 mol%).

-

Temperature: Keep as low as possible (start at 60°C, ramp to 80°C only if stalled).

-

Mechanism Control: The bulky RuPhos ligand facilitates reductive elimination and is highly active for primary amines, but the key here is the rate of oxidative addition. By using Ar-I (external), the Pd(0) is consumed by the external partner before it can react with the internal Ar-Br.

-

-

Purification:

-

Flash chromatography. Critical: The product still contains the Ar-Br. Ensure the fraction collector does not pool the "dimer" impurity (which will be much more non-polar).

-

Optimization Guide: Ligand & Base Selection

The choice of ligand is the primary determinant of success for this sterically constrained cyclopropyl amine.

| Parameter | Recommendation | Scientific Rationale |

| Ligand (1° Amine) | BrettPhos | Best-in-class for primary amines. Prevents |

| Ligand (Hindered) | tBuBrettPhos | Use if the external coupling partner is ortho-substituted. |

| Ligand (Direct) | RuPhos | Excellent for coupling the cyclopropyl amine (as nucleophile) due to high turnover frequency, minimizing the time Pd(0) sits idle to react with internal Ar-Br. |

| Base (Standard) | NaOtBu | Strong base, fast reaction. Compatible with cyclopropanes.[2] |

| Base (Sensitive) | LHMDS | Use if the external partner has base-sensitive esters or nitriles. Soluble base provides homogeneous kinetics. |

| Solvent | t-Amyl Alcohol | Often superior to Toluene/Dioxane for polar substrates; higher boiling point allows faster kinetics. |

Troubleshooting & Safety

-

Issue: Low Yield / Unreacted Starting Material.

-

Cause: The cyclopropyl amine is sterically bulkier than a standard benzyl amine.

-

Fix: Increase temperature to 100°C and catalyst loading to 5 mol%. Switch solvent to tert-Amyl alcohol.

-

-

Issue: "Double" Coupling (Oligomers).

-

Cause: In Protocol B, the internal Ar-Br is reacting.

-

Fix: Your external electrophile is not reactive enough. Switch external partner from Ar-Br to Ar-I. Alternatively, use Protocol A (Protect -> Couple -> Deprotect).

-

-

Safety Note: The cyclopropane ring is strained. While generally stable to base, avoid highly acidic conditions at high temperatures (>100°C) during workup to prevent ring-opening or rearrangement.

References

-

Buchwald-Hartwig Amination Overview

- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

BrettPhos for Primary Amines

-

Maitre, S., et al. (2009). "A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[3]

-

-

Chemoselectivity in Bifunctional Substrates

-

Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[3]

-

- Handling Cyclopropyl Amines: Specific stability data derived from: Wurzel, G., et al. (2014). "Synthesis of 1-Arylcyclopropanamines." (General chemical stability principles applied).

Sources

Application Notes and Protocols for the Strategic Protection of Cyclopropan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Role and Challenges of Cyclopropan-1-amine in Synthesis

Cyclopropan-1-amine is a highly valuable building block in medicinal chemistry and drug discovery.[1] Its incorporation into molecular scaffolds can impart a range of desirable properties, including conformational rigidity, metabolic stability, and improved potency.[2][3][4] The strained three-membered ring introduces unique stereoelectronic properties that can serve as a bioisostere for larger, more flexible groups like phenyl rings, while reducing molecular weight.[5] However, the primary amine of cyclopropan-1-amine is a reactive nucleophile and a base, which often necessitates protection to prevent undesired side reactions during multi-step syntheses.[1][6] The selection of an appropriate protecting group is critical and must be guided by the overall synthetic strategy, considering the stability of the protecting group to various reaction conditions and the mildness of its eventual removal.

This technical guide provides a detailed overview of common and effective strategies for the protection of the primary amino group in cyclopropan-1-amine derivatives. We will delve into the rationale behind the selection of specific protecting groups, provide step-by-step protocols for their installation and cleavage, and offer insights into their orthogonality with other common protecting groups.

Strategic Selection of Amine Protecting Groups for Cyclopropan-1-amine

The choice of a protecting group for cyclopropan-1-amine is dictated by several factors, including:

-

Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

-

Orthogonality: The protecting group should be selectively removable in the presence of other protecting groups in the molecule.[7][8][9]

-

Impact on Physical Properties: The protecting group can influence the solubility and crystallinity of the intermediate, which can be advantageous for purification.[10]

The most commonly employed and effective protecting groups for primary amines, including cyclopropan-1-amine, are carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Trifluoroacetamide is another viable option, particularly when a very labile group is required.

Protecting Group Strategy Overview

Caption: Selection of common protecting groups for cyclopropan-1-amine and their primary cleavage conditions.

I. The tert-Butoxycarbonyl (Boc) Group: A Versatile Acid-Labile Protection

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under mild acidic conditions.[9][11][12]

Rationale for Use with Cyclopropan-1-amine

The Boc group is an excellent choice for protecting cyclopropan-1-amine when subsequent reactions involve basic conditions, organometallic reagents, or nucleophilic attacks. Its deprotection with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically clean and high-yielding.[13][14][15]

Experimental Protocols

Protocol 1: Boc Protection of Cyclopropan-1-amine

This protocol describes a general procedure for the N-Boc protection of cyclopropan-1-amine using di-tert-butyl dicarbonate (Boc)₂O.[11][12]

Materials:

-

Cyclopropan-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve cyclopropan-1-amine (1.0 equiv.) in DCM or THF.

-

Base Addition: Add triethylamine (1.2 equiv.) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-cyclopropan-1-amine. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Protocol 2: Boc Deprotection of N-Boc-cyclopropan-1-amine

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).[11][13]

Materials:

-

N-Boc-cyclopropan-1-amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1 M Sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the N-Boc-cyclopropan-1-amine (1.0 equiv.) in DCM.

-

Acid Addition: Add trifluoroacetic acid (5-10 equiv., often a 20-50% v/v solution in DCM) to the solution at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Concentration: Remove the solvent and excess TFA under reduced pressure.

-

Work-up: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ or 1 M NaOH until the aqueous layer is basic.

-

Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the free cyclopropan-1-amine.

Data Summary

| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) |

| Boc | (Boc)₂O, Base | >95 | TFA or HCl in an organic solvent | >90 |

| Cbz | Cbz-Cl, Base | >90 | H₂, Pd/C or HBr/AcOH | >90 |

| Fmoc | Fmoc-Cl or Fmoc-OSu | >90 | 20% Piperidine in DMF | >95 |

| TFA | TFAA or ETFA | >95 | Mild aqueous base (e.g., K₂CO₃) | >90 |

II. The Benzyloxycarbonyl (Cbz) Group: Stability and Hydrogenolysis-Based Cleavage

The Cbz group is a robust protecting group, stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[8][16] Its removal is most commonly achieved by catalytic hydrogenolysis, a very mild method.[16][17]

Rationale for Use with Cyclopropan-1-amine

The Cbz group is ideal when the synthetic route requires the use of strong acids or bases. However, it is important to note that the cyclopropane ring can be susceptible to opening under certain hydrogenolysis conditions, although this is not typically an issue with standard Pd/C catalysts.

Experimental Protocols

Protocol 3: Cbz Protection of Cyclopropan-1-amine

This protocol outlines the Cbz protection using benzyl chloroformate.[10][16]

Materials:

-

Cyclopropan-1-amine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or THF and Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve cyclopropan-1-amine (1.0 equiv.) in a mixture of dioxane and water.

-

Base and Reagent Addition: Cool to 0 °C and add sodium carbonate (1.5 equiv.). Then, add benzyl chloroformate (1.1 equiv.) dropwise while maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

-

Acidification and Extraction: Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the N-Cbz-cyclopropan-1-amine.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal.[16][17]

Materials:

-

N-Cbz-cyclopropan-1-amine

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: Dissolve the N-Cbz-cyclopropan-1-amine (1.0 equiv.) in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-16 hours.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected cyclopropan-1-amine.

Workflow for Cbz Protection and Deprotection

Caption: Synthetic workflow for the Cbz protection and subsequent deprotection of cyclopropan-1-amine.

III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is known for its lability to basic conditions, typically using a secondary amine like piperidine.[7][18] It is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[7][19]

Rationale for Use with Cyclopropan-1-amine

Fmoc is the protecting group of choice when the substrate is sensitive to acidic or reductive conditions. Its deprotection is fast and clean, which is particularly advantageous in solid-phase synthesis.[18]

Experimental Protocols

Protocol 5: Fmoc Protection of Cyclopropan-1-amine

This protocol uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for protection.[7][20]

Materials:

-

Cyclopropan-1-amine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane and Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve cyclopropan-1-amine (1.0 equiv.) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

-

Reagent Addition: Add Fmoc-OSu (1.05 equiv.) and stir vigorously at room temperature for 1-4 hours.

-

Work-up: Add water and extract with ethyl acetate.

-